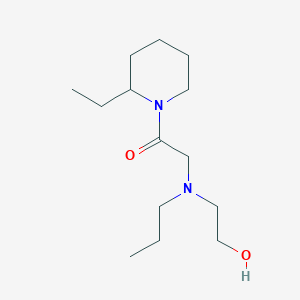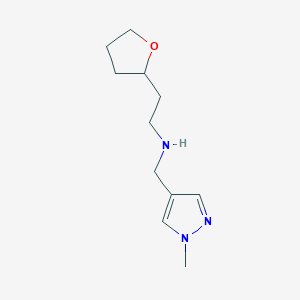
n-Isobutyl-5-(methylthio)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isobutyl group, a methylthio group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-5-(methylthio)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the isobutyl and methylthio groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-5-(methylthio)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
n-Isobutyl-5-(methylthio)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Isobutyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. The isobutyl and methylthio groups contribute to the compound’s overall chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- n-Isobutyl-5-(methylamino)-2-nitrobenzamide
- n-Isobutyl-5-(methylthio)-2-aminobenzamide
- n-Isobutyl-5-(methylthio)-2-chlorobenzamide
Uniqueness
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is unique due to the presence of both the nitro and methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-5-methylsulfanyl-2-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)7-13-12(15)10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChI Key |
XDZRLKLTXWXFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)






![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)


![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)


